REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([c:8]2[cH:9][c:10]([N+:16]([O-:17])=[O:18])[c:11]([O:14][CH3:15])[cH:12][cH:13]2)[CH2:6][CH2:7]1>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([c:8]2[cH:9][c:10]([NH2:16])[c:11]([O:14][CH3:15])[cH:12][cH:13]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N2CCN(C)CC2)cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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COc1ccc(N2CCN(C)CC2)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |